molecular formula C16H18N2O4 B11674085 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11674085
M. Wt: 302.32 g/mol
InChI Key: YCKIFTZVZRCPTI-RQZCQDPDSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic and bioinorganic chemistry . The compound’s structure includes a furan ring, a carbohydrazide group, and a dimethoxyphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s hydrazone moiety plays a crucial role in its biological activity .

Comparison with Similar Compounds

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These comparisons highlight the uniqueness of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide, particularly its furan ring and dimethoxyphenyl moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-10-7-14(11(2)22-10)16(19)18-17-9-12-5-6-13(20-3)8-15(12)21-4/h5-9H,1-4H3,(H,18,19)/b17-9+

InChI Key

YCKIFTZVZRCPTI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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